molecular formula C21H27NO3 B8275814 6-Oxo (-)-Butorphanol

6-Oxo (-)-Butorphanol

Cat. No.: B8275814
M. Wt: 341.4 g/mol
InChI Key: OWDXIYLQFRANQT-NJDAHSKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo (-)-Butorphanol is a compound with significant pharmacological properties. It is a derivative of morphinan, a class of compounds known for their analgesic and antitussive effects. This compound is structurally characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom and hydroxyl groups at the 3 and 14 positions of the morphinan skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo (-)-Butorphanol typically involves the selective N-demethylation of a 14-hydroxy morphinan precursor. This process can be carried out using various methods, including the use of hazardous chemicals like cyanogen bromide or chloroformates . more sustainable and mild procedures have been developed, such as anodic oxidation of the tertiary amine, which avoids the use of harmful reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like selective N-demethylation followed by realkylation with the corresponding alkyl bromide .

Chemical Reactions Analysis

Types of Reactions

6-Oxo (-)-Butorphanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 3 and 14 can be oxidized to form ketones.

    Reduction: The ketone group at position 6 can be reduced to form secondary alcohols.

    Substitution: The nitrogen atom can undergo substitution reactions with various alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Alkylating agents such as alkyl bromides and iodides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, secondary alcohols, and various substituted derivatives of the parent compound.

Scientific Research Applications

6-Oxo (-)-Butorphanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo (-)-Butorphanol is unique due to its specific substitution pattern and its balanced agonist-antagonist activity at different opioid receptors. This makes it a valuable compound for developing medications with reduced side effects compared to traditional opioids .

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

(1R,9R,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C21H27NO3/c23-16-5-4-15-10-19-21(25)7-6-17(24)12-20(21,18(15)11-16)8-9-22(19)13-14-2-1-3-14/h4-5,11,14,19,23,25H,1-3,6-10,12-13H2/t19-,20-,21-/m1/s1

InChI Key

OWDXIYLQFRANQT-NJDAHSKKSA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C=C(C=C5)O)O

Canonical SMILES

C1CC(C1)CN2CCC34CC(=O)CCC3(C2CC5=C4C=C(C=C5)O)O

Origin of Product

United States

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